molecular formula C18H14N4O3S B11285353 2-Amino-6-methyl-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

2-Amino-6-methyl-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B11285353
M. Wt: 366.4 g/mol
InChI Key: VGHWGXBAFCACFY-UHFFFAOYSA-N
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Description

2-AMINO-6-METHYL-4-(3-PYRIDINYL)-4,6-DIHYDROPYRANO[3,2-C][2,1]BENZOTHIAZINE-3-CARBONITRILE 5,5-DIOXIDE is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of pyrano[3,2-c][2,1]benzothiazine derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-6-METHYL-4-(3-PYRIDINYL)-4,6-DIHYDROPYRANO[3,2-C][2,1]BENZOTHIAZINE-3-CARBONITRILE 5,5-DIOXIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiophenol with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then subjected to cyclization with malononitrile and methyl acetoacetate under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-6-METHYL-4-(3-PYRIDINYL)-4,6-DIHYDROPYRANO[3,2-C][2,1]BENZOTHIAZINE-3-CARBONITRILE 5,5-DIOXIDE undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogenating agents, alkylating agents; reactions can be conducted in polar or non-polar solvents depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.

    Medicine: Potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-AMINO-6-METHYL-4-(3-PYRIDINYL)-4,6-DIHYDROPYRANO[3,2-C][2,1]BENZOTHIAZINE-3-CARBONITRILE 5,5-DIOXIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and DNA, thereby modulating their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-4-METHYL-6-(3-PYRIDINYL)-4H-PYRAN-3-CARBONITRILE
  • 6-AMINO-4-ARYL-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Uniqueness

2-AMINO-6-METHYL-4-(3-PYRIDINYL)-4,6-DIHYDROPYRANO[3,2-C][2,1]BENZOTHIAZINE-3-CARBONITRILE 5,5-DIOXIDE stands out due to its unique structural framework that combines a pyrano[3,2-c][2,1]benzothiazine core with a pyridine moiety. This structural combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

IUPAC Name

2-amino-6-methyl-5,5-dioxo-4-pyridin-3-yl-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile

InChI

InChI=1S/C18H14N4O3S/c1-22-14-7-3-2-6-12(14)16-17(26(22,23)24)15(11-5-4-8-21-10-11)13(9-19)18(20)25-16/h2-8,10,15H,20H2,1H3

InChI Key

VGHWGXBAFCACFY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CN=CC=C4

Origin of Product

United States

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